![molecular formula C20H24ClN3O2S B2665675 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride CAS No. 1216649-03-4](/img/structure/B2665675.png)
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S and its molecular weight is 405.94. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on benzothiazole derivatives, such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers , has demonstrated promising antimicrobial activities. These compounds showed significant inhibition against various bacterial and fungal strains, suggesting potential utility as antimicrobial agents in medical and agricultural settings (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been explored for their corrosion inhibiting effects, offering protection against steel corrosion in acidic environments. This application is crucial for extending the life of metal structures and components in industrial processes, reducing maintenance costs and improving safety (Hu et al., 2016).
Anticancer Research
Several benzothiazole compounds have been evaluated for their anticancer activity against various cancer cell lines. Research has shown that certain derivatives can exhibit moderate to excellent anticancer activity, potentially offering new avenues for cancer treatment strategies (Ravinaik et al., 2021).
Sensor Development
Benzimidazole and benzothiazole conjugated Schiff bases have been synthesized to function as fluorescent sensors for metal ions like Al3+ and Zn2+. Such sensors are valuable in environmental monitoring, analytical chemistry, and biomedical diagnostics, demonstrating the versatility of benzothiazole derivatives in sensor technology (Suman et al., 2019).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-22(2)13-14-23(20-21-17-10-6-7-11-18(17)26-20)19(24)12-15-25-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZQNBJCFRMXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCOC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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